A Comprehensive Technical Guide to the Structure of N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine
A Comprehensive Technical Guide to the Structure of N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine
Executive Summary: This document provides an in-depth technical analysis of the chemical structure, properties, and stereochemical complexity of N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine. This molecule combines three key structural motifs: a pyrrolidine scaffold, a phenethylamine backbone, and a secondary amine, suggesting potential applications in medicinal chemistry and drug development. Due to the limited availability of direct literature for this specific compound, this guide synthesizes information from related analogs and established chemical principles to propose a viable synthetic pathway, a robust analytical characterization workflow, and a hypothetical discussion of its potential pharmacological relevance. The presence of two distinct chiral centers, leading to four possible stereoisomers, is a central theme, underscoring the critical importance of stereoselective synthesis and analysis for any future research. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this novel chemical entity.
Introduction to the Molecular Architecture
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its unique three-dimensional structure and its ability to serve as a versatile synthetic platform.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets.[1] When integrated with a phenethylamine framework—a class of compounds renowned for its wide range of central nervous system (CNS) activities—the resulting molecule presents a compelling subject for investigation.
N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine is a distinct molecule that merges these two important pharmacophores. It is an analog of 1-(2-phenylethyl)pyrrolidine (PEP), the parent structure for a series of stimulant drugs.[2] A search of prominent chemical databases, such as PubChem, reveals minimal to no specific literature for this exact N-ethylated derivative, suggesting it is a novel compound or one that is not widely reported.[3] This guide, therefore, serves as a foundational document, extrapolating from established chemical knowledge to provide a comprehensive overview for researchers.
Molecular Structure and Physicochemical Properties
Systematic Nomenclature and Identifiers
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IUPAC Name: N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine
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Molecular Formula: C₁₄H₂₂N₂
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Molecular Weight: 218.34 g/mol
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Canonical SMILES: CCNC1CCN(C1)C(C)C2=CC=CC=C2
Core Structural Features
The molecule's structure can be deconstructed into three primary components:
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Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom. The substituents are located at the 1-position (the ring nitrogen) and the 3-position.
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N-(1-phenylethyl) Group: Attached to the pyrrolidine nitrogen (N-1), this group creates a chiral center and is a key feature of many CNS-active phenethylamines.
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N-ethyl-3-amino Group: An ethyl group is attached to the primary amine at the C-3 position of the pyrrolidine ring, forming a secondary amine. This group introduces the second chiral center at C-3.
Stereochemistry: A Critical Consideration
A defining characteristic of this molecule is the presence of two stereocenters, indicated by asterisks (*) in the diagram above:
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C-3 of the pyrrolidine ring: The carbon atom bearing the N-ethylamino group.
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C-1 of the phenylethyl group: The benzylic carbon attached to the pyrrolidine nitrogen.
The presence of two chiral centers means the compound can exist as four distinct stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R). In drug development, different enantiomers and diastereomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.[4] Therefore, controlling and characterizing the stereochemistry is paramount for any meaningful investigation.
Physicochemical Data (Predicted)
The following table summarizes key physicochemical properties predicted from computational models.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂ | - |
| Exact Mass | 218.1783 g/mol | PubChem[3] |
| XLogP3 | 2.4 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bonds | 4 | PubChem[3] |
Proposed Synthetic Pathway
Given the absence of a published synthesis, a logical and efficient approach would be a two-step sequence involving the formation of a key ketone intermediate followed by reductive amination. This strategy offers high potential for control and scalability.
Retrosynthetic Analysis
The target molecule can be disconnected at the C3-N bond, suggesting a reductive amination reaction between a ketone precursor, 1-(1-phenylethyl)pyrrolidin-3-one , and ethylamine . The ketone precursor itself can be synthesized from commercially available starting materials.
Proposed Experimental Protocol
Step 1: Synthesis of 1-(1-phenylethyl)pyrrolidin-3-one (Intermediate 2)
This intermediate can be prepared via N-alkylation of pyrrolidin-3-one (1) with (1-bromoethyl)benzene.
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To a solution of pyrrolidin-3-one hydrochloride (1, 1.0 eq) in a suitable solvent like acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
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Stir the mixture at room temperature for 15 minutes to ensure the free base is formed.
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Add (1-bromoethyl)benzene (1.1 eq) dropwise to the solution.
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Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction, filter any salts, and concentrate the solvent under reduced pressure.
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Purify the crude product using silica gel column chromatography to yield the desired ketone intermediate (2) .
Step 2: Reductive Amination to Yield N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine (3)
This step forms the final product through the reaction of the ketone with ethylamine.
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Dissolve the ketone intermediate (2) (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE).
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Add a solution of ethylamine (1.5 eq, typically as a solution in THF or ethanol) to the mixture.
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Stir for 30 minutes to allow for the formation of the imine/enamine intermediate.
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Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirring solution. The choice of this reagent is critical as it is selective for imines in the presence of ketones and tolerant of mildly acidic conditions.
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Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the final product (3) via column chromatography.
Structural Elucidation and Characterization
Confirming the identity and purity of a novel compound requires a multi-faceted analytical approach.
Workflow Overview
A logical workflow involves first confirming the molecular weight and formula (HRMS), then elucidating the connectivity (NMR, IR), and finally, resolving the stereochemistry (Chiral HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be complex. Key signals would include:
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A quartet and a triplet in the aliphatic region for the N-ethyl group.
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Multiple multiplets for the diastereotopic protons of the pyrrolidine ring.
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A quartet and a doublet for the 1-phenylethyl group.
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A multiplet in the aromatic region (7.2-7.4 ppm) for the phenyl protons.
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A broad singlet for the N-H proton of the secondary amine.
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¹³C NMR: Approximately 12 distinct signals are expected (depending on potential overlap), corresponding to the different carbon environments in the molecule. The aromatic region would show 3-4 signals, while the aliphatic region would contain signals for the pyrrolidine, ethyl, and phenylethyl carbons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
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Predicted [M+H]⁺: 191.1543 m/z[3] (Note: This is for the des-ethyl analog; the target molecule's [M+H]⁺ would be ~219.1859).
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Key Fragmentation: Expected fragmentation would involve the benzylic cleavage to produce a fragment at m/z 105 (C₈H₉⁺) and the loss of the N-ethylamino group.
Infrared (IR) Spectroscopy
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N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹.
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C=C Aromatic Stretch: Peaks around 1600 and 1450 cm⁻¹.
Chiral Analysis
Due to the two chiral centers, separating the stereoisomers is crucial.
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Technique: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®) is the standard method.[5]
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Protocol:
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Column: Chiral stationary phase column.
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Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) to improve peak shape for basic analytes.[4]
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Detection: UV detection, likely around 210-220 nm where the phenyl group absorbs.
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Goal: To achieve baseline separation of the four possible stereoisomers, allowing for their quantification and isolation.
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Discussion: Potential Pharmacological Profile (Hypothetical)
This section is speculative and based on structure-activity relationships (SAR).
The structure of N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine is closely related to known CNS stimulants. The 1-phenylethylamine core is a classic feature of compounds that interact with monoamine transporters (dopamine, norepinephrine, and serotonin). The addition of the pyrrolidine ring is a common modification seen in designer drugs like α-PVP ("flakka"), which are potent cathinone derivatives.[2]
Based on this structural analogy, it is plausible that N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine could act as a monoamine reuptake inhibitor or releasing agent. The specific stereochemistry would likely play a dominant role in its potency and selectivity for different transporters. Further research, including computational docking studies, receptor binding assays, and in-vivo behavioral studies, would be required to test this hypothesis.
Conclusion
N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine represents an intriguing chemical structure at the intersection of the privileged pyrrolidine scaffold and the pharmacologically significant phenethylamine class. While it appears to be a novel entity, its structure can be confidently predicted, and a viable synthetic route and robust characterization plan can be designed based on established chemical principles. The presence of two chiral centers is the most critical structural feature, demanding stereocontrolled synthesis and analysis in any future investigation. The hypothetical pharmacological profile suggests potential CNS activity, making this molecule and its individual stereoisomers compelling targets for further research in medicinal chemistry and pharmacology.
References
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Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
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Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]
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A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). 1-(1-phenylethyl)pyrrolidin-3-amine. PubChem. Retrieved February 23, 2026, from [Link]
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Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
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Wikipedia. (n.d.). Phenylethylpyrrolidine. Wikipedia. Retrieved February 23, 2026, from [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. Retrieved February 23, 2026, from [Link]
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Organocatalytic asymmetric synthesis of trisubstituted pyrrolidines via a cascade reaction. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]
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Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
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Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. (2020). ResearchGate. Retrieved February 23, 2026, from [Link]
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